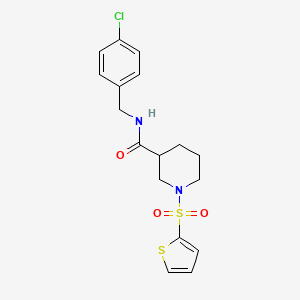

![molecular formula C20H15BrN2O5S B4622392 2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4622392.png)

2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-[(3-{[(3-Bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid often involves multi-step organic reactions that include bromination, sulfonylation, and the formation of benzoic acid derivatives. A related synthesis approach could involve the reaction of esters or acids with specific amines, sulfonation agents, and subsequent modifications to introduce the benzoic acid functionality. For instance, the synthesis of oxazine, thiazine, and quinoxaline derivatives from 3-aryl-2-bromopropanoic acids and their esters showcases the complexity and diversity of methods that might be applied (Pokhodylo, N. et al., 2021).

Molecular Structure Analysis

Understanding the molecular structure of 2-[(3-{[(3-Bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is crucial for its chemical characterization. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are indispensable tools. The molecular structure directly influences the compound's reactivity and interaction with other molecules. For example, studies on similar compounds, such as those involving sulfonyl-amino benzene derivatives, reveal the significance of structural features in determining chemical and biological properties (Asegbeloyin, J. et al., 2019).

Chemical Reactions and Properties

The reactivity of 2-[(3-{[(3-Bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid can be influenced by its functional groups. Bromophenyl groups can undergo nucleophilic aromatic substitution reactions, while the sulfonyl group may be involved in sulfonylation reactions. The benzoic acid moiety offers opportunities for esterification and amidation reactions. An example of related chemical reactivity is the copper-mediated ortho C-H sulfonylation of benzoic acid derivatives, demonstrating the compound's potential for further functionalization (Liu, J. et al., 2015).

Aplicaciones Científicas De Investigación

Electrochemical Behavior and Applications

Research by Mandić et al. (2004) explores the electrochemical reduction of azo-benzoic acids, providing insights into the electrochemical behaviors of similar compounds. The study may suggest potential electrochemical applications or mechanisms for compounds structurally related to "2-[(3-{[(3-bromophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid," such as sensors or electrochemical synthesis methods (Mandić, Nigović, & Šimunić, 2004).

Synthesis and Derivatization

The synthesis of highly diastereoselective compounds from chiral aldehydes as demonstrated by Foresti et al. (2003) could be relevant for modifying or synthesizing derivatives of the specified compound for research in asymmetric synthesis and the production of optically active materials (Foresti, Palmieri, Petrini, & Profeta, 2003).

Copper-mediated Ortho C-H Sulfonylation

Liu et al. (2015) described a method for copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives. This could suggest applications in organic synthesis, highlighting a pathway for functionalizing the benzoyl group of similar compounds to enhance their chemical diversity or to create sulfonated derivatives with potential biological or material applications (Liu et al., 2015).

Propiedades

IUPAC Name |

2-[[3-[(3-bromophenyl)sulfamoyl]benzoyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O5S/c21-14-6-4-7-15(12-14)23-29(27,28)16-8-3-5-13(11-16)19(24)22-18-10-2-1-9-17(18)20(25)26/h1-12,23H,(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJXMSYMLFXURI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(2,5-dimethoxybenzyl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4622309.png)

![2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4622328.png)

![6-amino-4-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4622332.png)

![N'-[2-(4-chlorophenoxy)acetyl]propanohydrazide](/img/structure/B4622339.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4622343.png)

![2,2,2-trichloro-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4622347.png)

![1-[4-(decyloxy)benzoyl]-2-methyl-1H-benzimidazole](/img/structure/B4622374.png)

![N-(2,4-dichlorophenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4622385.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4622393.png)

![2-(3,4-dichlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4622400.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4622408.png)

![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4622429.png)